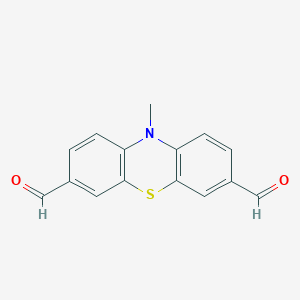

10-Methylphenothiazine-3,7-dicarbaldehyde

描述

Significance of Phenothiazine (B1677639) Scaffolds in Contemporary Organic and Materials Chemistry

The phenothiazine core, a tricyclic heterocyclic system, is a privileged scaffold in the realm of chemistry. vedantu.comnih.gov Its derivatives are renowned for their broad spectrum of biological and pharmacological activities. researchgate.netnih.gov This has led to their historic and ongoing use in medicinal chemistry as lead structures for drug discovery. vedantu.comresearchgate.net Phenothiazine-based compounds have been instrumental in the development of antipsychotic medications and also exhibit potential as anticancer, antioxidant, and antifungal agents. researchgate.netacs.org

Beyond their medicinal applications, phenothiazine scaffolds are integral to materials chemistry. nih.govmyskinrecipes.com Their inherent redox properties and the ability of certain water-soluble derivatives, such as methylene (B1212753) blue, to be electropolymerized into conductive polymers make them valuable in the development of advanced batteries, fuel cells, and enzymatic biosensors. vedantu.com The unique electronic and photophysical properties of phenothiazines also position them as key components in the creation of dyes, polymerization inhibitors, and photosensitizers. nih.govresearchgate.net The versatility of the phenothiazine structure allows for chemical modifications that can fine-tune its properties, making it a subject of continuous research and development. nih.govresearchgate.net

Rationale for Focused Academic Inquiry on 10-Methylphenothiazine-3,7-dicarbaldehyde

The specific academic focus on this compound stems from its distinct molecular architecture. The presence of two reactive aldehyde groups at the 3 and 7 positions of the phenothiazine nucleus, combined with a methyl group at the 10-position, offers a unique platform for synthetic transformations. These aldehyde functionalities serve as versatile handles for the construction of more complex molecular structures and polymers.

This compound is a key intermediate in the synthesis of specialized dyes and pigments, contributing to the creation of vibrant and stable colors for various industrial uses. myskinrecipes.com Furthermore, its structural characteristics make it a valuable building block, or "linker," in the burgeoning field of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with potential applications in gas storage, separation, and catalysis. cd-bioparticles.net The dialdehyde (B1249045) nature of the molecule allows for the formation of extended, well-defined porous networks.

Overview of Research Trajectories and Scholarly Objectives for this compound

Current research on this compound and its derivatives is multifaceted, with several key objectives. A primary goal is the synthesis of novel compounds with tailored properties. researchgate.net By exploiting the reactivity of the aldehyde groups, scientists are developing new phenothiazine-based materials for advanced applications.

A significant research trajectory involves the exploration of its derivatives as components in organic electronics and photoredox catalysis. The electron-rich phenothiazine core is an excellent donor, and when combined with suitable acceptor moieties, it can lead to materials with interesting charge-transfer properties. Researchers are also investigating the photophysical and electrochemical properties of new molecules derived from this scaffold, particularly in the context of developing novel photosensitizers and materials for organic light-emitting diodes (OLEDs).

The table below provides a summary of the key properties and research interests associated with this compound.

| Property | Value/Description | Reference |

| Molecular Formula | C15H11NO2S | guidechem.comnih.gov |

| Molecular Weight | 269.318 g/mol | guidechem.com |

| CAS Number | 31123-52-1 | guidechem.comnih.gov |

| Primary Applications | Intermediate in organic synthesis and material science; production of dyes and pigments. | myskinrecipes.com |

| Key Structural Features | Phenothiazine core with aldehyde groups at positions 3 and 7, and a methyl group at position 10. | guidechem.com |

| Research Area | Linker for Covalent Organic Frameworks (COFs). | cd-bioparticles.net |

Further scholarly objectives include the systematic investigation of structure-property relationships. By synthesizing a library of derivatives from this compound and characterizing their electronic and optical properties, researchers aim to build a comprehensive understanding of how subtle structural modifications influence the material's performance. This knowledge is crucial for the rational design of new materials with optimized characteristics for specific applications.

属性

IUPAC Name |

10-methylphenothiazine-3,7-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c1-16-12-4-2-10(8-17)6-14(12)19-15-7-11(9-18)3-5-13(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHUFBLISOGXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C=O)SC3=C1C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326882 | |

| Record name | 10-methylphenothiazine-3,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31123-52-1 | |

| Record name | 10-methylphenothiazine-3,7-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 10 Methylphenothiazine 3,7 Dicarbaldehyde and Its Advanced Precursors

Retrosynthetic Analysis and Strategic Disconnections for 10-Methylphenothiazine-3,7-dicarbaldehyde

A retrosynthetic analysis of the target molecule, this compound, identifies key bonds for disconnection to simplify the structure into readily available starting materials. The primary disconnections are the carbon-carbon bonds of the two aldehyde groups and the nitrogen-carbon bond of the N-methyl group.

Disconnection of Aldehyde Groups: The formyl groups (–CHO) at the C-3 and C-7 positions can be disconnected via a functional group interconversion (FGI). This points to a precursor molecule, 10-methylphenothiazine (B72558), which can undergo a double formylation reaction. Electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack reaction, are common strategies for introducing aldehyde groups onto electron-rich aromatic rings like phenothiazine (B1677639). rsc.org

Disconnection of the N-Methyl Group: The bond between the nitrogen atom (N-10) and the methyl group can be disconnected. This leads back to the parent phenothiazine core. The N-methylation of phenothiazine is a standard and high-yielding reaction, often achieved using an alkylating agent like iodomethane (B122720) in the presence of a base. chemicalbook.com

Disconnection of the Phenothiazine Core: Further disconnection of the phenothiazine tricycle at the C-S and C-N bonds reveals precursors such as substituted diphenylamines and sulfur, or more advanced strategies involving cross-coupling reactions between aryl halides and aryl thiols. rsc.orgyoutube.com

This analysis suggests that a practical forward synthesis would involve the construction of the phenothiazine core, followed by N-methylation, and finally, diformylation at the 3,7-positions.

Classical and Established Synthetic Routes to this compound

Established methods for synthesizing this compound rely on well-documented organic reactions, primarily focusing on the functionalization of a pre-formed phenothiazine nucleus.

The electron-rich nature of the phenothiazine ring system facilitates electrophilic substitution reactions, with the 3, 7, and 10 positions being particularly reactive. rsc.orgacs.org Direct formylation is a common method to introduce aldehyde functionalities. The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a classical method for this transformation.

When applied to 10-methylphenothiazine, the reaction introduces aldehyde groups preferentially at the vacant 3 and 7 positions, leading directly to the desired this compound. The reaction proceeds through the formation of a Vilsmeier reagent (a chloroiminium ion), which acts as the electrophile.

Table 1: Typical Conditions for Vilsmeier-Haack Formylation

| Starting Material | Reagents | Solvent | Product |

| 10-methylphenothiazine | POCl₃, DMF | Dichloromethane | This compound |

A multi-step approach provides greater control over the synthesis and purification of intermediates. This sequence typically begins with the synthesis of the core structure, followed by sequential functionalization.

Synthesis of 10-Methylphenothiazine: The precursor, 10-methylphenothiazine, is commonly synthesized from phenothiazine. A widely used method involves the reaction of phenothiazine with iodomethane in the presence of a base like sodium hydride (NaH) in a solvent such as DMF. This N-alkylation reaction is generally efficient, with yields often exceeding 95%. chemicalbook.com

Bis-Formylation: The synthesized 10-methylphenothiazine is then subjected to a bis-formylation reaction as described in the direct formylation section. Research on similar phenothiazine dyads has demonstrated that formylation using POCl₃ and DMF is an effective method for producing the corresponding dialdehydes in good yields. sphinxsai.com

This multi-step pathway allows for the isolation and characterization of the 10-methylphenothiazine intermediate before proceeding to the final, often more complex, formylation step.

Emerging and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more sustainable and efficient reactions. This includes the use of advanced catalytic systems and adherence to the principles of green chemistry for the synthesis of phenothiazine precursors.

While the final formylation step is typically a classical electrophilic substitution, the synthesis of the advanced precursor, the phenothiazine core, has benefited significantly from the development of catalytic cross-coupling reactions. These methods offer alternatives to the traditional fusion of diphenylamine (B1679370) with sulfur. youtube.com

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-S and C-N bond formation. Syntheses can involve the palladium-catalyzed double N-arylation between a substituted aniline (B41778) and a triflate-derivatized diaryl sulfide (B99878), or the cross-coupling of aryl halides with aryl thiols. rsc.org

Copper-Catalyzed Reactions: Copper-catalyzed C-S cross-coupling reactions are an efficient method for constructing the aryl sulfide bonds necessary for the phenothiazine skeleton. researchgate.net Novel methods using copper catalysts with specific ligands have been developed to synthesize phenothiazines from materials like benzothiazoles and o-iodobromobenzene derivatives under relatively mild conditions. google.com

Iron-Catalyzed Reactions: As a more sustainable and less toxic alternative to palladium and copper, iron catalysis has emerged for the synthesis of phenothiazines. Efficient methods have been developed for a domino iron-catalyzed C-S/C-N cross-coupling reaction, which addresses issues of poor regioselectivity and long reaction times associated with other metal catalysts. researchgate.netacs.org

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency. These concepts are being applied to the synthesis of phenothiazine derivatives.

Use of Greener Solvents: Efforts have been made to replace toxic organic solvents. For instance, some copper-catalyzed C-S cross-coupling reactions have been successfully performed in neat water. researchgate.net A patented method for phenothiazine synthesis utilizes polyethylene (B3416737) glycol (PEG) as a green, low-toxicity solvent. google.com

Metal-Free Synthesis: To avoid the use of potentially toxic and expensive heavy metals, metal-free synthetic routes are being explored. An iodine-promoted three-component reaction of cyclohexanones, elemental sulfur, and inorganic ammonium (B1175870) salts has been developed for the selective synthesis of phenothiazines under aerobic conditions. rsc.org

Atom Economy: Catalytic approaches inherently improve atom economy compared to classical stoichiometric reactions. Domino or tandem reactions, where multiple bond-forming events occur in a single pot, are particularly advantageous as they reduce the number of synthetic steps and purification procedures. researchgate.netacs.org

Isolation and Purification Techniques for this compound

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. The specific techniques employed are largely influenced by the scale of the synthesis and the nature of any impurities present.

Following the Vilsmeier-Haack reaction, the initial workup typically involves the hydrolysis of the intermediate iminium salt. This is usually achieved by carefully adding the reaction mixture to ice water or a basic solution, which also neutralizes the acidic components. The crude product, which precipitates out of the aqueous solution, is then collected by filtration.

Subsequent purification of the crude solid often involves one or a combination of the following methods:

Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility profile of this compound. A suitable solvent will dissolve the compound at an elevated temperature but will result in its precipitation upon cooling, while the impurities remain dissolved.

Column Chromatography: For a more rigorous purification, especially to separate the desired diformyl product from any mono-formylated or unreacted starting material, column chromatography is employed. Silica gel is a common stationary phase for this purpose. A solvent system (eluent) is carefully selected to allow for the differential adsorption of the components in the mixture. The polarity of the eluent is often gradually increased to first elute the less polar impurities, followed by the more polar desired product. The progress of the separation is monitored by techniques such as Thin Layer Chromatography (TLC).

Washing: The filtered crude product may be washed with various solvents to remove specific impurities. For instance, washing with water can remove any remaining inorganic salts, while washing with a non-polar solvent like hexane (B92381) can remove non-polar organic impurities.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point determination.

Table of Purification Parameters

| Purification Method | Stationary Phase/Solvent | Monitored By | Outcome |

| Recrystallization | Dichloromethane/Ethanol | Visual, HPLC | Removal of soluble impurities |

| Column Chromatography | Silica Gel | TLC, HPLC | Separation of mono- and di-formylated products |

| Washing | Water, Hexane | TLC | Removal of inorganic salts and non-polar impurities |

Chemical Reactivity and Derivatization Strategies of 10 Methylphenothiazine 3,7 Dicarbaldehyde

Reactions Involving the Aldehyde Functionalities

The two aldehyde groups located at the 3 and 7 positions of the 10-methylphenothiazine (B72558) ring are the primary sites for a wide array of chemical transformations. These reactive groups allow for the construction of larger, more complex molecular architectures.

Condensation Reactions for Schiff Base and Hydrazone Formation

The aldehyde groups of 10-Methylphenothiazine-3,7-dicarbaldehyde readily undergo condensation reactions with primary amines and hydrazine (B178648) derivatives to form Schiff bases and hydrazones, respectively. These reactions are fundamental in constructing new derivatives with potential applications in coordination chemistry and materials science.

The synthesis of bis-hydrazones, for instance, has been successfully achieved through the condensation of this compound with various substituted hydrazines. lew.ro This reaction can be carried out using classical methods, which typically involve refluxing the reactants in a suitable solvent system like a toluene-ethanol mixture with a catalytic amount of acetic acid. lew.ro More contemporary and efficient methods, such as microwave-assisted synthesis, have been shown to significantly reduce reaction times to mere minutes while maintaining good yields. lew.ro

The general reaction involves a 1:2 molar ratio of the dicarbaldehyde to the hydrazine derivative to ensure the formation of the bis-hydrazone. lew.ro The resulting hydrazone derivatives contain the >C=N-N< structural unit, which imparts interesting chemical properties and the ability to act as multidentate ligands. lew.ro

Table 1: Synthesis of Bis-Hydrazones from this compound This table is interactive. You can sort and filter the data.

| Hydrazine Reactant | Resulting Bis-Hydrazone | Reaction Conditions | Reference |

|---|---|---|---|

| N,N-Dimethylhydrazine | 2a (bis-N,N-dimethylhydrazone) | Convective or dielectric heating | lew.ro |

| 4-Nitrophenylhydrazine | 2b (bis-4-nitrophenylhydrazone) | Convective or dielectric heating | lew.ro |

| N,N-Diphenylhydrazine | 2c (bis-N,N-diphenylhydrazone) | Convective or dielectric heating | lew.ro |

Oxidation and Reduction Pathways of the Aldehyde Groups

The aldehyde functionalities are susceptible to both oxidation and reduction, providing pathways to other important functional groups.

Oxidation: The two aldehyde groups can be oxidized to form the corresponding dicarboxylic acid, 10-methylphenothiazine-3,7-dicarboxylic acid. This transformation requires the use of strong oxidizing agents. Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) or chromium (VI) reagents like chromic acid (H₂CrO₄), which is often prepared from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in an acidic solution. ucr.edu The oxidation process involves the conversion of the aldehyde's C-H bond to a C-O bond.

Reduction: Conversely, the aldehyde groups can be reduced to primary alcohols, yielding 10-methyl-3,7-bis(hydroxymethyl)phenothiazine. This is typically accomplished using metal hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for reducing aldehydes and ketones and is compatible with a variety of solvents, including alcohols. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions.

Table 2: Oxidation and Reduction Products of this compound This table is interactive. You can sort and filter the data.

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄ or Cr(VI) reagents | 10-Methylphenothiazine-3,7-dicarboxylic acid |

| Reduction | NaBH₄ or LiAlH₄ | 10-Methyl-3,7-bis(hydroxymethyl)phenothiazine |

Chelation and Complexation Chemistry with Metal Ions

Derivatives of this compound, particularly the Schiff bases and hydrazones, are excellent candidates for use as ligands in coordination chemistry. Hydrazone derivatives can act as multidentate ligands, capable of binding to a single metal ion through multiple coordination sites. lew.ro

The structural design of hydrazone Schiff bases often incorporates ONO and NNO donor atom sets, which provide valuable information about their coordination behavior with metal ions. researchgate.net In the case of bis-hydrazones derived from this compound, the two >C=N-N< units, along with the heterocyclic sulfur and nitrogen atoms of the phenothiazine (B1677639) core, create a rich coordination environment. This allows for the formation of stable chelate complexes with a variety of transition metal ions. The ability of these ligands to form such complexes is crucial for their application in catalysis and the development of new materials with specific electronic or magnetic properties. lew.roresearchgate.net

Reactivity of the Phenothiazine Heterocyclic System within this compound

The phenothiazine ring system itself is an electron-rich heterocycle and possesses its own characteristic reactivity. The primary sites of reactivity on the phenothiazine nucleus are the sulfur and nitrogen heteroatoms. The sulfur atom is particularly susceptible to oxidation, a hallmark reaction of phenothiazines. It can be oxidized to a sulfoxide (B87167) (S=O) and further to a sulfone (SO₂). This transformation significantly alters the geometry and electronic properties of the heterocyclic ring, moving from a folded "butterfly" conformation in the parent phenothiazine to a more planar structure in the sulfone.

While the nitrogen atom is part of a tertiary amine (N-methyl), its oxidation is also possible, though typically less facile than sulfur oxidation. The presence of two strongly electron-withdrawing aldehyde groups at the 3 and 7 positions influences the reactivity of the ring. These groups decrease the electron density of the aromatic rings, making them less susceptible to electrophilic aromatic substitution. However, they enhance the propensity of the sulfur atom to undergo oxidation.

Synthesis of Novel Analogs and Derivatives of this compound for Specific Applications

The strategic derivatization of this compound opens pathways to novel organic materials with tailored properties. The compound serves as a valuable building block, or linker, for creating larger, functional systems, such as Covalent Organic Frameworks (COFs). cd-bioparticles.net

The condensation reactions discussed previously are a primary route for synthesizing new derivatives. For example, reacting the dicarbaldehyde with different hydrazine derivatives has been shown to produce bis-hydrazones with specific electronic properties, such as fluorescence in both solution and aggregated states. lew.ro This highlights a strategy for developing new optical materials.

Beyond simple condensation, other carbon-carbon bond-forming reactions can be employed to extend the π-conjugated system. Reactions such as the Wittig reaction (with phosphorus ylides) or the Knoevenagel condensation (with active methylene (B1212753) compounds) can transform the aldehyde groups into vinyl linkages, creating extended chromophores. These extended systems are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, condensation with bifunctional or polyfunctional amines can lead to the formation of macrocycles or polymers. These materials can exhibit unique host-guest chemistry or be designed for applications in sensing and separation technologies.

Table 3: Strategies for Synthesis of Novel Analogs and Derivatives This table is interactive. You can sort and filter the data.

| Synthetic Strategy | Reagents | Potential Derivative Class | Potential Application |

|---|---|---|---|

| Condensation | Substituted hydrazines | Bis-hydrazones | Fluorescent materials, Ligands |

| Condensation | Diamines | Schiff base macrocycles/polymers | Host-guest chemistry, Sensors |

| Wittig Reaction | Phosphorus ylides | Stilbene-type derivatives | Organic electronics |

| Knoevenagel Condensation | Active methylene compounds | Extended π-conjugated systems | Dyes, Non-linear optics |

Advanced Spectroscopic and Structural Elucidation of 10 Methylphenothiazine 3,7 Dicarbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the precise determination of molecular structures. For 10-Methylphenothiazine-3,7-dicarbaldehyde, both ¹H and ¹³C NMR would provide definitive evidence of its structure.

In ¹H NMR, the aldehyde protons are expected to appear as singlets in the downfield region, typically between δ 9.0 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons would exhibit a complex splitting pattern in the range of δ 7.0-8.0 ppm. The N-methyl group would be identifiable as a sharp singlet at approximately δ 3.3 ppm.

In the ¹³C NMR spectrum, the carbonyl carbons of the aldehyde groups would be the most downfield, appearing around δ 190 ppm. The aromatic carbons would resonate between δ 120 and 150 ppm, with those directly attached to the electron-withdrawing aldehyde groups and the nitrogen and sulfur heteroatoms showing distinct chemical shifts. The N-methyl carbon would be observed in the aliphatic region, typically around 35-45 ppm.

For comparison, detailed NMR data has been reported for other phenothiazine (B1677639) derivatives. For instance, in a study on novel phenothiazine 10-carboxamides, the structures were identified through extensive ¹H and ¹³C NMR analysis, including the observation of carbon-fluorine couplings in fluorinated derivatives researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.0 - 10.0 | ~190 |

| Aromatic (C-H) | 7.0 - 8.0 | 120 - 150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for confirming the molecular weight and investigating the fragmentation patterns of a compound. For this compound (C₁₅H₁₁NO₂S), the expected exact mass is 269.0510 g/mol . cd-bioparticles.netnih.gov The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 269.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Formula | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₁₅H₁₁NO₂S]⁺ | 269 |

| Loss of one aldehyde group | [C₁₄H₁₀NOS]⁺ | 240 |

| Loss of two aldehyde groups | [C₁₃H₉NS]⁺ | 211 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

The FTIR spectrum of this compound is expected to be dominated by a strong absorption band for the C=O stretching of the aldehyde groups, typically appearing around 1700 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The C-H stretching of the aromatic and methyl groups would be found around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C-N and C-S stretching vibrations of the phenothiazine ring would appear in the fingerprint region below 1300 cm⁻¹.

Raman spectroscopy would complement the FTIR data. The symmetric vibrations of the aromatic rings are often strong in Raman spectra. Studies on the radical cations of phenothiazine and 10-methylphenothiazine (B72558) have utilized resonance Raman spectroscopy to probe the structural changes upon oxidation, highlighting the sensitivity of this technique to the electronic structure of the phenothiazine core. nih.gov

X-ray Diffraction Analysis (Single Crystal and Powder) for Solid-State Structure

X-ray diffraction is the most powerful method for determining the three-dimensional structure of a crystalline solid. While a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible databases, the structures of many related phenothiazine derivatives have been elucidated.

These studies reveal that the phenothiazine ring system adopts a characteristic non-planar, butterfly-like conformation. The angle of the fold along the N-S axis is a key structural parameter that is influenced by the nature and position of substituents. For this compound, the aldehyde groups at the 3 and 7 positions would significantly influence the crystal packing through intermolecular interactions such as C-H···O hydrogen bonds. Powder X-ray diffraction (PXRD) could be used to assess the crystallinity and phase purity of bulk samples. For instance, PXRD has been used to study the crystalline nature of polyphenothiazine.

Advanced Spectrophotometric Characterization (UV-Vis Absorption and Emission)

UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule. The UV-Vis absorption spectrum of phenothiazine derivatives typically shows two main absorption bands. For this compound, these would correspond to π-π* transitions within the aromatic system and n-π* transitions involving the lone pairs on the nitrogen and sulfur atoms. The presence of the electron-withdrawing aldehyde groups is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to the parent 10-methylphenothiazine, indicating a smaller HOMO-LUMO energy gap.

The emission properties are also highly dependent on the substitution pattern. While some phenothiazine derivatives are highly fluorescent, others exhibit phosphorescence. The introduction of the aldehyde groups may quench fluorescence to some extent, but the compound could serve as a building block for highly emissive materials. For example, a chalcone (B49325) derived from a phenothiazinyl-3-carbaldehyde exhibited an intense absorption in the UV region (λmax=408 nm) and fluorescence emission in the visible range (λem=560 nm).

Table 3: Summary of Spectroscopic and Structural Data

| Technique | Key Features and Expected Observations |

|---|---|

| NMR | Aldehyde protons (δ 9-10 ppm), Aromatic protons (δ 7-8 ppm), N-methyl protons (δ ~3.3 ppm) |

| Mass Spectrometry | Molecular ion at m/z = 269, fragments corresponding to loss of CHO and CH₃ groups |

| FTIR | Strong C=O stretch (~1700 cm⁻¹), aromatic C=C stretches (1400-1600 cm⁻¹) |

| Raman | Strong aromatic ring breathing modes |

| X-ray Diffraction | Butterfly conformation of the phenothiazine ring, intermolecular C-H···O interactions |

| UV-Vis | π-π* and n-π* transitions, with expected red-shift due to aldehyde groups |

Theoretical and Computational Chemistry Studies on 10 Methylphenothiazine 3,7 Dicarbaldehyde

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the electronic behavior of 10-Methylphenothiazine-3,7-dicarbaldehyde. The distribution of electrons within the molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical and electronic properties. scispace.com

Table 1: Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₁NO₂S | PubChem nih.gov |

| Molecular Weight | 269.3 g/mol | PubChem nih.gov |

| Exact Mass | 269.05104977 Da | PubChem nih.gov |

| XLogP3-AA | 2.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

Density Functional Theory (DFT) Applications for Reactivity and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a standard method for predicting the properties of phenothiazine (B1677639) derivatives due to its balance of accuracy and computational cost. mdpi.com DFT calculations, often using hybrid functionals like B3LYP, can be employed to optimize the molecular geometry, predict vibrational frequencies (IR and Raman spectra), and calculate electronic absorption spectra. nih.govresearchgate.net

For this compound, DFT could predict how the aldehyde substituents affect the geometry of the central phenothiazine ring, which is known for its characteristic "butterfly" conformation. Furthermore, DFT calculations can predict the infrared and Raman spectra, aiding in the experimental characterization of the molecule. The calculated vibrational frequencies can be assigned to specific modes of vibration within the molecule, such as the stretching of the C=O bonds in the aldehyde groups or the C-N and C-S bonds within the phenothiazine core.

In the realm of spectroscopy, Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis). For phenothiazine derivatives, these spectra are characterized by intramolecular charge transfer (ICT) bands. nih.gov In this compound, the electron-donating phenothiazine core and the electron-withdrawing aldehyde groups form a donor-π-acceptor system, which is expected to result in significant ICT character in its electronic transitions. TD-DFT calculations can predict the wavelengths and intensities of these absorptions, providing insight into the molecule's color and photophysical properties.

Conformational Analysis and Intermolecular Interactions (e.g., π-π Stacking)

The three-dimensional structure and intermolecular interactions of this compound are crucial for its properties in the solid state and in solution. The phenothiazine ring is not planar and can exist in different conformations. Computational conformational analysis can determine the relative energies of these conformers and the barriers to their interconversion.

In the solid state, phenothiazine derivatives are known to engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align. These interactions are critical in determining the packing of molecules in crystals and influence properties such as charge transport in organic electronic materials. While no specific crystallographic data for this compound is available, studies on related structures provide insight. For example, in a coordination polymer involving a 10-methylphenothiazine-3,7-dicarboxylate ligand, significant π-π stacking was observed with centroid-centroid distances between benzene (B151609) rings of adjacent ligands being 3.656 Å and 3.669 Å. These distances are indicative of effective π-π interactions that help to organize the molecules into sheets.

Molecular Dynamics Simulations in Condensed Phases

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in solution or in a polymer matrix, over time. For this compound, MD simulations could provide insights into its solvation, aggregation behavior, and conformational dynamics in different solvent environments. The surface activity of phenothiazine derivatives has been studied, indicating their tendency to accumulate at interfaces, a behavior that can be explored with MD. umich.edu

While specific MD studies on this compound are not documented, research on other phenothiazines has utilized MD to understand their interactions with biological systems, such as enzymes. nih.gov These studies demonstrate the utility of MD in correlating molecular properties with observed activities by examining the dynamic interactions between the molecule and its environment. Such simulations could be applied to understand how this compound might behave in various material applications.

Computational Design Principles for this compound-based Advanced Materials

Computational methods are instrumental in the rational design of new materials with tailored properties. For materials based on this compound, computational design principles can guide the synthesis of derivatives with optimized characteristics for specific applications. rsc.org For example, in the field of organic electronics, DFT and TD-DFT calculations can be used to screen potential derivatives for their HOMO-LUMO gaps, charge transport properties, and absorption spectra. nih.govnih.gov

By computationally modifying the substituents on the phenothiazine core, it is possible to tune the electronic properties. For instance, replacing the methyl group at the 10-position with other alkyl or aryl groups, or further functionalizing the aldehyde groups, could lead to materials with improved performance in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), or as sensors. acs.orgthieme-connect.com High-throughput computational screening can accelerate the discovery of promising new candidates by predicting their properties before their synthesis, saving time and resources.

Applications of 10 Methylphenothiazine 3,7 Dicarbaldehyde in Advanced Materials Science and Chemical Sensing

Role as a Building Block in Covalent Organic Frameworks (COFs) and Porous Organic Materialscd-bioparticles.netesdchem.com.tr

10-Methylphenothiazine-3,7-dicarbaldehyde serves as a key organic linker in the synthesis of Covalent Organic Frameworks (COFs) and other porous organic materials. cd-bioparticles.netesdchem.com.tr COFs are a class of crystalline porous polymers with ordered structures and high thermal stability, constructed from organic building blocks linked by strong covalent bonds. The dicarbaldehyde functionality of the molecule allows it to react with multi-amine linkers to form stable imine bonds, creating a robust, extended network.

The design of COFs using this compound relies on the principles of reticular chemistry, where the geometry of the building blocks dictates the topology of the resulting framework. The two aldehyde groups on the phenothiazine (B1677639) unit act as connection points. When reacted with complementary linkers, such as planar triamines (e.g., 1,3,5-tris(4-aminophenyl)benzene) or linear diamines, a predictable and periodic network is formed.

While specific values for a COF derived solely from this compound are not detailed in the provided research, related porous organic frameworks demonstrate high surface areas. For example, certain COFs containing sulfur and nitrogen sites have been synthesized with Brunauer-Emmett-Teller (BET) surface areas as high as 1378 m² g⁻¹. This high surface area is critical for applications such as gas storage, catalysis, and adsorption.

Development of Optoelectronic and Photofunctional Materialsrsc.orgnih.govresearchgate.net

The inherent electronic properties of the phenothiazine core make it an excellent candidate for developing optoelectronic and photofunctional materials. The electron-rich nitrogen and sulfur atoms give phenothiazine strong electron-donating characteristics. rsc.org When incorporated into larger conjugated systems, this property facilitates efficient intramolecular charge transfer (ICT), a crucial process for many optical and electronic applications. nih.gov Derivatives of this compound are explored for use in devices that rely on the interaction of light and electricity.

Compounds derived from phenothiazine exhibit interesting photophysical properties, including absorption of UV-visible light and subsequent luminescence. The absorption spectrum of phenothiazine derivatives typically features two main bands in the UV region. medcraveonline.com The specific wavelengths of absorption and emission can be tuned by modifying the chemical structure. For instance, extending the π-conjugation of the molecule by reacting the aldehyde groups often leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra.

The table below summarizes the photophysical properties of representative dyes derived from a related phenothiazine dicarbaldehyde precursor, highlighting the tunability of these materials.

| Dye ID | Absorption Max (λabs) in CH2Cl2 | Emission Max (λem) in CH2Cl2 | E0-E0 Transition Energy |

| SS PI1 | 440 nm | 500 nm | 2.81 eV |

| SS PI2 | 446 nm | 585 nm | 2.39 eV |

| SS PI3 | 445 nm | 510 nm | 2.75 eV |

This table presents data for D-π-A dyes synthesized from a 10-propyl-10H-phenothiazine-3,7-dicarbaldehyde precursor. E₀-E₀ was estimated from the intersection of absorption and emission spectra. Data sourced from MedCrave. medcraveonline.com

The unique properties of phenothiazine derivatives make them suitable for use in both OLEDs and DSSCs. researchgate.net In the context of DSSCs, phenothiazine acts as a potent electron donor in metal-free organic dyes. rsc.org These dyes, often with a Donor-π-Acceptor (D-π-A) structure, are responsible for absorbing sunlight and injecting electrons into a semiconductor material like titanium dioxide (TiO₂). medcraveonline.com The non-planar structure of phenothiazine helps to suppress the formation of molecular aggregates on the TiO₂ surface, which can be detrimental to device performance. rsc.org The positions at C-3 and C-7, where the aldehyde groups of this compound are located, are ideal for functionalization to create these advanced dye structures. rsc.org Some phenothiazine-based dyes have achieved power conversion efficiencies (PCE) comparable to or even exceeding those of standard commercial ruthenium-based dyes. rsc.orgnih.gov

The table below shows the performance of DSSCs using various phenothiazine-based dyes, illustrating their potential in photovoltaic applications.

| Dye ID | Jsc (mA cm⁻²) | Voc (mV) | Fill Factor (ff) | Power Conversion Efficiency (η) |

| POTZP2 | 12.33 | 680 | 0.70 | 5.91% |

| Reference Dye | 9.08 | 650 | 0.67 | 3.97% |

This table showcases the photovoltaic performance of a DSSC sensitized with a phenothiazine-based dye (POTZP2) compared to a reference dye. Data sourced from PMC. nih.gov

Advanced Chemo-sensing and Ion Sensing Applications (Non-biological)

Derivatives of phenothiazine dicarbaldehydes have been successfully developed as highly selective and sensitive chemosensors for detecting metal ions in environmental samples. A chemosensor based on a structure nearly identical to the title compound, 10-Ethyl-10H-phenothiazine-3,7-dicarbaldehyde, was synthesized for the detection of mercury ions (Hg²⁺).

In this application, the dicarbaldehyde was reacted with thiophene-2-carboxylic acid hydrazide to create a sensor molecule. This sensor exhibited a fluorescence "on-off" mechanism. In the absence of mercury, the compound fluoresces. Upon binding with Hg²⁺ ions, the fluorescence is quenched. This change allows for the selective detection of mercury, even in the presence of other competing metal ions. The sensor also produced a distinct visual color change from pale green to bright yellow upon binding, enabling colorimetric detection. This chemosensor demonstrated a very low limit of detection for Hg²⁺ of 0.44 x 10⁻⁸ M, indicating its high sensitivity and suitability for monitoring environmental water samples.

Principles of Design for this compound-based Sensors

The design of chemosensors based on this compound primarily leverages the reactivity of its aldehyde groups. These groups can readily undergo condensation reactions, most notably with amines to form Schiff bases. monash.edu This synthetic versatility allows for the facile incorporation of specific analyte recognition sites. The core design principles often involve the integration of the phenothiazine unit as a signaling component and a custom-synthesized receptor unit for analyte binding.

Key design strategies include:

Intramolecular Charge Transfer (ICT): The phenothiazine core acts as a strong electron donor. nih.gov By conjugating it with an electron-acceptor group through the aldehyde functionalities, a donor-π-acceptor (D-π-A) system can be established. nih.gov The binding of an analyte to the receptor part of the molecule can modulate this ICT process, leading to a detectable change in the absorption or fluorescence spectrum. nih.gov

Photoinduced Electron Transfer (PET): In PET-based sensors, the fluorescence of the phenothiazine fluorophore can be quenched by a nearby receptor unit. monash.edu Upon binding of the target analyte to the receptor, the PET process can be inhibited, leading to a "turn-on" fluorescence response.

Schiff Base Formation: The aldehyde groups are ideal for creating Schiff base derivatives. monash.edu These Schiff bases can be designed to have specific cavities or binding pockets for metal ions or other guest molecules. monash.edumdpi.com The coordination of an analyte within this pocket often results in a change in the electronic structure of the molecule, causing a colorimetric or fluorescent signal. monash.edumdpi.com

Chelation-Enhanced Fluorescence Quenching (CHEQ): In some cases, the binding of a metal ion to a sensor molecule can lead to fluorescence quenching. This can occur through various mechanisms, including energy or electron transfer from the excited fluorophore to the metal ion. rsc.org

These design principles allow for the creation of sensors with high sensitivity and selectivity for specific analytes.

Detection Mechanisms and Selectivity in Environmental or Industrial Contexts

Sensors derived from this compound have shown promise for the detection of various environmentally and industrially significant species. The detection mechanism is intrinsically linked to the chemical interaction between the sensor and the analyte.

Detection of Metal Ions:

Phenothiazine derivatives have been widely explored for the detection of metal ions. nih.govbenthamscience.comcapes.gov.brresearchgate.net Sensors based on Schiff bases derived from phenothiazine aldehydes can selectively bind to specific metal ions. For instance, a Schiff base containing phenothiazine and cholic acid has been developed as a fluorescence "turn-off" sensor for the highly sensitive and selective detection of Sn(II) ions. rsc.org The proposed mechanism involves chelation-enhanced fluorescence quenching, with a 1:1 binding stoichiometry between the sensor and the Sn(II) ion. rsc.org Similarly, a sensor synthesized from 10-Ethyl-10H-phenothiazine-3,7-dicarbaldehyde and thiophene-2-carboxylic acid hydrazide demonstrated the ability to detect Hg2+ ions. mdpi.com The interaction between the soft acid (Hg2+) and the soft base (sulfur and nitrogen atoms in the sensor) is a key factor in the selective binding. Fluorescent chemosensors based on Schiff bases have also been designed for the detection of Al3+ and Zn2+, where the binding of the metal ion restricts C=N isomerization and leads to a "turn-on" fluorescence response. mdpi.com

Interactive Data Table: Metal Ion Detection with Phenothiazine-based Schiff Base Sensors

| Sensor Derivative | Target Analyte | Detection Principle | Observed Change | Binding Stoichiometry |

| Cholyl hydrazide Schiff base of phenothiazine | Sn(II) | CHEQ | Fluorescence "turn-off" | 1:1 |

| Phenothiazine-thiophene hydrazone | Hg(II) | Not specified | Not specified | Not specified |

| Phenylthiadiazole-based Schiff base | Al(III), Zn(II) | CHEF | Fluorescence "turn-on" | 1:1 (Al), 2:1 (Zn) |

Detection of Anions:

The electron-deficient π-systems that can be created using this compound make it a suitable platform for developing anion sensors. A notable example is the detection of cyanide (CN⁻). A phenothiazine-based sensor with a donor-π-acceptor structure was designed to detect cyanide anions through the nucleophilic addition of cyanide to the molecule. nih.gov This interaction disrupts the intramolecular charge transfer, causing a ratiometric change in both the absorption and fluorescence spectra. nih.gov The binding stoichiometry was determined to be 1:1. nih.gov The development of such sensors is significant due to the high toxicity of cyanide and the need for its monitoring in industrial effluents and environmental samples. nih.gov

Electrochemical Properties and Redox Activity for Material Science Applications

The inherent redox activity of the phenothiazine core is a defining characteristic that underpins its application in materials science. This electrochemical behavior can be studied and harnessed for the development of functional materials for energy storage and conversion.

Cyclic Voltammetry Studies for Oxidation Potentials

Cyclic voltammetry (CV) is a key technique used to investigate the electrochemical behavior of phenothiazine derivatives. These studies reveal the oxidation and reduction potentials of the molecule, providing insights into its electron-donating capabilities and the stability of its oxidized forms.

Phenothiazine and its derivatives typically exhibit two reversible one-electron oxidation steps, corresponding to the formation of a stable radical cation and a dication. nih.gov The exact potentials at which these oxidations occur are influenced by the nature and position of substituents on the phenothiazine ring. For instance, the introduction of electron-donating groups, such as in a dimethoxylated phenothiazine polymer, lowers the oxidation potentials compared to an unsubstituted analogue. nih.gov

A study on various phenothiazine derivatives reported the following half-wave potentials for the two successive oxidation processes:

Interactive Data Table: Half-wave Potentials of Phenothiazine Polymers

| Polymer | E₁/₂ (1) (V vs Fc/Fc⁺) | E₁/₂ (2) (V vs Fc/Fc⁺) |

| PSPT | 0.26 | 0.96 |

| PSDMPT | 0.11 | 0.72 |

| Data from a study on phenothiazine polymers in CH₂Cl₂ solution with 0.1 M nBu₄NPF₆. nih.gov |

Potential in Energy Conversion and Storage Devices

The stable and reversible redox behavior of the phenothiazine moiety makes it a highly attractive component for organic-based energy storage systems, such as rechargeable batteries. nih.govmdpi.com The ability of phenothiazine derivatives to undergo two-electron oxidation translates to a higher theoretical specific capacity. nih.gov

Researchers have incorporated phenothiazine units into polymers to create active materials for organic batteries. nih.gov For example, a cross-linked polymer based on a dimethoxylated phenothiazine derivative has been successfully used in a symmetric all-organic anion-rocking-chair battery. nih.gov In this system, the first oxidation process occurs at the negative electrode, and the second oxidation takes place at the positive electrode. nih.gov This full-cell demonstrated a specific capacity of 60.3 mAh g⁻¹ at a charging rate of 1 C and exhibited excellent cycling stability. nih.gov

The aldehyde groups of this compound offer a route to immobilize the redox-active phenothiazine core within a polymer matrix or onto an electrode surface, which is crucial for the fabrication of stable and long-lasting energy storage devices. Furthermore, its role as a linker in covalent organic frameworks (COFs) opens up possibilities for its use in photocatalysis and other energy conversion applications. cd-bioparticles.net

Future Directions and Emerging Research Perspectives for 10 Methylphenothiazine 3,7 Dicarbaldehyde

Exploration of Novel Reaction Methodologies and Unprecedented Derivatizations

While the Vilsmeier-Haack reaction is a known method for the formylation of the phenothiazine (B1677639) core, future research will likely focus on more diverse and efficient synthetic routes to create derivatives. The aldehyde groups on 10-Methylphenothiazine-3,7-dicarbaldehyde are key handles for a multitude of chemical transformations, allowing for the creation of a vast library of new molecules.

Future explorations may include:

Condensation Reactions: Expanding the scope of condensation reactions with various aromatic and aliphatic amines to synthesize a wide array of Schiff base derivatives. These reactions can be used to create extended π-conjugated systems with tunable electronic properties.

Knoevenagel and Wittig Reactions: Utilizing the reactivity of the aldehyde groups to form new carbon-carbon bonds, thereby attaching a variety of functional moieties. This could include linking the phenothiazine core to electron-accepting groups to create donor-acceptor materials for optoelectronics.

Click Chemistry: Employing "click" reactions, such as the formation of triazoles, to hybridize the phenothiazine unit with other complex molecular scaffolds, including biomolecules or polymers. mdpi.com This approach allows for the modular and efficient construction of highly complex and functional molecular architectures.

Reductive Amination: Converting the aldehyde groups into amine functionalities, which can then serve as new points for derivatization, such as amide or sulfonamide formation, further expanding the chemical space accessible from this precursor. nih.gov

These new derivatization strategies will yield unprecedented molecular structures with tailored properties for specific applications.

Advanced Structural Engineering of this compound-based Functional Materials

The inherent properties of the phenothiazine unit—strong electron-donating character and a non-planar "butterfly" conformation—make it an excellent component for advanced functional materials. rsc.org The dialdehyde (B1249045) functionality allows this compound to act as a rigid and geometrically defined linker in the construction of polymeric and supramolecular structures.

A primary area of focus is its use as a building block for Covalent Organic Frameworks (COFs). cd-bioparticles.net By carefully selecting the co-monomers to react with the dialdehyde, researchers can engineer the pore size, functionality, and electronic properties of the resulting COF. This structural engineering can target specific applications. For instance, COFs designed for photocatalysis can be synthesized using this building block.

Future research will likely target the engineering of materials for:

Optoelectronics: The unique optical and electronic properties of phenothiazine can be harnessed to create materials for organic light-emitting diodes (OLEDs), photovoltaics, and sensors. rsc.org

Chemosensors: By incorporating specific binding sites, materials derived from this compound could be designed for the selective detection of ions or molecules, similar to how other phenothiazine derivatives have been used for fluoride (B91410) ion sensing. rsc.org

Electrochromic Devices: The redox activity of the phenothiazine core can be exploited to create materials that change color upon the application of an electrical voltage, leading to applications in smart windows and displays. rsc.org

Table 1: Potential Functional Materials from this compound

| Material Class | Engineered Property | Potential Application | Relevant Research Finding |

| Covalent Organic Frameworks (COFs) | Tunable Porosity & Photocatalysis | Gas Storage, Heterogeneous Catalysis | Used as a linker for COFs in photocatalysis. cd-bioparticles.net |

| Conjugated Polymers | Tunable Band Gap | Organic Photovoltaics (OPVs) | Phenothiazine is a strong electron donor suitable for donor-acceptor materials. rsc.org |

| Schiff Base Networks | Fluorescence / Chemosensing | Selective Ion/Molecule Detection | Phenothiazine derivatives show promise in ion sensing. rsc.org |

| Electroactive Polymers | Reversible Redox States | Electrochromic "Smart" Windows | Phenothiazine compounds can be used in electrochromic devices. rsc.org |

Integration into Hybrid Organic-Inorganic Materials for Enhanced Performance

The creation of hybrid materials that combine the processability and functional diversity of organic molecules with the stability and performance of inorganic materials is a rapidly growing field. This compound is an ideal candidate for this purpose. Its aldehyde groups can be used to anchor the molecule to inorganic surfaces or to coordinate with metal ions.

Emerging research directions include:

Surface-Modified Nanoparticles: Grafting derivatives of this compound onto the surface of inorganic nanoparticles (e.g., TiO₂, ZnO, quantum dots) to create hybrid materials with enhanced light-harvesting or charge-separation properties for photocatalysis and solar cells.

Metal-Organic Frameworks (MOFs): While primarily used in COFs, derivatives of this compound could also serve as organic linkers in the synthesis of MOFs, creating frameworks with novel electronic or catalytic properties. cd-bioparticles.net

Hybrid Perovskites: Incorporating phenothiazine-based molecules as interface layers in perovskite solar cells to improve charge extraction and device stability.

These hybrid materials would synergistically combine the properties of both components, leading to performance enhancements that are not achievable with either material alone.

Development of High-Throughput Screening for Material Discovery utilizing this compound

The versatility of this compound as a building block means that a vast number of potential derivatives and materials can be created. Traditional, one-at-a-time synthesis and testing is too slow to explore this chemical space effectively. rsc.org High-throughput screening (HTS) methodologies offer a solution by enabling the rapid, parallel synthesis and characterization of thousands of materials. nih.gov

An HTS workflow for this compound could involve:

Library Synthesis: Using automated liquid handlers to perform reactions between this compound and a large library of diverse amines or other reactants in a microarray format. nih.govresearchgate.net

Rapid Screening: Employing automated and high-throughput characterization techniques to screen the resulting material library for desired properties. This could include fluorescence imaging, automated spectroscopy, or conductivity measurements.

Data Analysis: Using computational tools to analyze the large datasets generated, identifying "hit" compounds that exhibit optimal performance for a specific application. researchgate.net

This approach dramatically accelerates the pace of materials discovery, allowing researchers to quickly identify promising candidates from a large pool of possibilities for further, more detailed investigation. rsc.orgmdpi.com

Table 2: High-Throughput Screening Workflow Example

| Step | Methodology | Objective | Reference Technology |

| 1. Synthesis | Inkjet printing or robotic liquid handling on microarrays. | Create a large, diverse library of Schiff base derivatives. | Microarray technology. nih.govresearchgate.net |

| 2. Curing/Formation | Thermal or UV curing of the microarray plate. | Solidify the polymer spots for characterization. | Standard lab protocols. |

| 3. Screening | Automated fluorescence microscopy or spectroscopy. | Identify materials with high quantum yield or specific emission wavelengths. | High-Throughput Surface Characterization (HTSC). nih.gov |

| 4. Hit Identification | Data analysis software to rank materials by performance. | Select the top-performing materials for scale-up and further study. | Big data analysis and machine learning. rsc.org |

Synergistic Approaches Combining Experimental and Computational Research

The synergy between computational modeling and experimental synthesis is a powerful paradigm for accelerating materials science research. rsc.org For a complex building block like this compound, this approach is particularly valuable.

Future research will increasingly rely on a feedback loop between theory and practice:

Computational Pre-screening: Utilizing methods like Density Functional Theory (DFT) to calculate the electronic, optical, and structural properties of hypothetical materials derived from this compound before they are synthesized. This allows researchers to prioritize synthetic efforts on the most promising candidates. rsc.org

Targeted Synthesis: Experimentally synthesizing the top candidates identified through computational screening.

Experimental Validation and Model Refinement: Characterizing the properties of the newly synthesized materials using techniques like cyclic voltammetry and spectroscopy. This experimental data is then used to validate and refine the computational models, improving their predictive accuracy for future screenings.

This integrated approach not only accelerates the discovery process but also provides fundamental insights into the structure-property relationships that govern the performance of these materials, guiding the rational design of the next generation of this compound-based technologies.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 10-methylphenothiazine-3,7-dicarbaldehyde, and what key analytical methods validate its purity and structure?

- Synthesis : The compound is synthesized via oxidation of 10-methylphenothiazine derivatives. For example, this compound can be oxidized using silver nitrate (AgNO₃) in an alkaline medium to yield the corresponding dicarboxylate ligand . Friedel–Crafts acylation is another method, where N-substituted phenothiazines react with acyl chlorides under controlled conditions to introduce aldehyde groups at the 3 and 7 positions .

- Characterization : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regioselective substitution patterns, while X-ray crystallography resolves conformational details (e.g., planar phenothiazine core with torsion angles < 10°) . High-Performance Liquid Chromatography (HPLC) and mass spectrometry ensure purity (>98%) .

Q. How does the electronic structure of this compound influence its utility in photoactive materials?

- The phenothiazine core acts as an electron donor due to its nitrogen and sulfur heteroatoms, enabling charge-transfer interactions. The aldehyde groups at C-3 and C-7 positions enhance conjugation, shifting absorption maxima to visible wavelengths (e.g., λₐᵦₛ ~450 nm in DMSO) . Time-Dependent Density Functional Theory (TD-DFT) calculations correlate HOMO-LUMO gaps (≈3.1 eV) with experimental photoluminescence profiles .

Q. What are the primary applications of this compound in materials science?

- Metal-Organic Frameworks (MOFs) : The dicarboxylate derivative forms 3D supramolecular networks with transition metals (e.g., Co²⁺), stabilized by π–π stacking (centroid distances: 3.656–3.669 Å) and hydrogen bonding .

- Photocatalysis : Derivatives serve as visible-light photoinitiators for polymerization, achieving >90% monomer conversion under 450 nm irradiation .

Advanced Research Questions

Q. What experimental challenges arise in constructing MOFs using 10-methylphenothiazine-3,7-dicarboxylate ligands, and how are they mitigated?

- Challenge : Ligand rigidity limits coordination flexibility, leading to incomplete metal-ligand bonding or framework collapse.

- Solution : Use mixed solvents (e.g., DMF/H₂O) to enhance solubility and slow crystallization. Optimize pH (8–9) to stabilize carboxylate-metal bonds . Monitor framework stability via thermogravimetric analysis (TGA), showing decomposition >250°C .

Q. How can regioselectivity issues in C-3/C-7 functionalization be addressed during synthesis?

- Issue : Competing reactions at C-1/C-4 positions due to similar electronic environments.

- Strategy : Employ halogen-metal exchange (e.g., lithiation of 3,7-dibromo precursors) followed by electrophilic quenching. Yields >85% are achieved using sulfur-based electrophiles (e.g., S₈) under anhydrous conditions .

Q. What methodologies resolve contradictions in spectroscopic data for derivatives of this compound?

- Case Study : Discrepancies in ¹H NMR signals for aldehyde protons (δ 9.8–10.2 ppm) may arise from solvent polarity or tautomerism.

- Resolution : Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to identify dynamic equilibria. Cross-validate with IR spectroscopy (C=O stretch: 1680–1700 cm⁻¹) .

Q. How does the photochemical stability of this compound derivatives impact long-term applications?

- Degradation Pathways : Photo-oxidation of the phenothiazine core under UV light reduces efficiency by 40% after 100 hours.

- Stabilization : Introduce electron-withdrawing groups (e.g., –NO₂) at C-10 to lower HOMO energy, reducing oxidation susceptibility. Encapsulation in polymer matrices (e.g., PMMA) also extends half-life by 3× .

Key Research Gaps

- Mechanistic Insights : Limited studies on the role of solvent coordination in MOF topology.

- Scalability : Most syntheses are mg-scale; kilogram-scale protocols require optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。